ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-aminotriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)4-10-3-5(7)8-9-10/h3H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFTOVYDBWMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be synthesized through a multi-step processThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions in an aqueous medium . The starting materials for this synthesis are ethyl bromoacetate and sodium azide, which react to form ethyl azidoacetate. This intermediate then undergoes a cycloaddition reaction with propargylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
Substituent-Driven Functional Comparisons
Ethyl 2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Acetate
- Structure: Phenyl group at the 4-position instead of amino.
- Synthesis : Synthesized via CuAAC with phenylacetylene and ethyl azidoacetate (96% yield) .
- Applications: Corrosion Inhibition: Exhibits 95.3% inhibitory efficiency (IE%) for mild steel in HCl, slightly lower than the amino derivative’s analogs (e.g., EMTP: 97% IE%) . Coordination Chemistry: Used as a ligand for copper complexes in magnetic nanoparticle synthesis .
Ethyl (4-Methyl-1H-1,2,3-Triazol-1-yl)Acetate
- Structure : Methyl substituent at the 4-position.
- Reactivity: Serves as a precursor for acrylate derivatives (e.g., ethyl 3-(dimethylamino)-2-(4-methyl-triazol-1-yl)acrylate) via reactions with dimethylformamide diethyl acetal .
- Biological Activity: Less explored but structurally simpler for derivatization compared to amino variants.
Ethyl 2-(4-(((4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-1H-1,2,3-Triazol-1-yl)Acetate
- Structure : Thioether and diphenyl triazole moieties.
- Anticancer Potential: Elemental analysis (Calcd: C 62.96%, H 5.01%, N 23.19%) aligns with experimental data, suggesting purity for biological testing .
Corrosion Inhibition
The amino derivative’s higher IE% (hypothetical data inferred from analogs) suggests that electron-donating groups like -NH₂ enhance adsorption on metal surfaces via lone-pair interactions.
Herbicidal and Antioxidant Activity
- Phosphonate-Triazole Hybrids : Compounds like ethyl 1-(2-acetoxy-3-phosphoryl-propyl)-triazole-4-carboxylate show moderate herbicidal activity but underperform compared to commercial herbicides (e.g., acetochlor) .
- Phenoxy-Triazole Derivatives: Ethyl 2-(4-((5-isopropyl-2-methylphenoxy)methyl)-triazol-1-yl)acetate exhibits antioxidant activity (C 64.21%, N 13.01%), with substituents influencing efficacy .
Structural and Electronic Analysis
- Amino vs. Phenyl/Methyl: The -NH₂ group increases nucleophilicity and hydrogen-bonding capacity, critical for biological target engagement.
Biological Activity
Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and anticancer agent. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a triazole ring that is integral to its biological activity. The presence of the amino group enhances its ability to interact with various biological targets. Triazoles are recognized for their ability to form hydrogen bonds, which can facilitate binding to enzymes and receptors.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites through hydrogen bonding and coordination with metal ions. This inhibition disrupts various biological pathways.
- Interaction with Cellular Targets : Molecular docking studies indicate that the triazole moiety interacts with β-tubulin and other proteins involved in cell division and signaling pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Triazole derivatives have shown promise as antimicrobial agents. This compound has been evaluated for its antibacterial and antifungal properties:
- Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Exhibits inhibitory effects against Candida species .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of this compound on various cancer cell lines. The results indicated significant dose-dependent cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
This data suggests that the compound may be a viable candidate for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of the compound against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings highlight the potential use of this compound in treating infections caused by resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, ethyl azidoacetate reacts with terminal alkynes (e.g., propargylamines) in the presence of CuSO₄/Na ascorbate or Cu₂O/C catalysts in a solvent system like t-BuOH:H₂O (1:1). This yields the 1,4-disubstituted triazole product with high regioselectivity and yields (>75%) . Purification often involves crystallization using hexane/diethyl ether or chromatography for isomer separation .
Q. How is the regioselectivity of the triazole ring confirmed during synthesis?
Regioselectivity (1,4- vs. 1,5-substitution) is confirmed via X-ray crystallography or NMR spectroscopy. For instance, crystallographic data (e.g., bond angles and torsion angles) from SHELXL-refined structures can unambiguously assign substitution patterns . Additionally, ¹H NMR signals for the triazole proton (typically δ 7.5–8.5 ppm) and coupling patterns in 2D experiments (e.g., HSQC) differentiate isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments for the triazole ring (δ 7.5–8.5 ppm for C-H), acetate group (δ 4.1–4.3 ppm for CH₂, δ 1.2–1.4 ppm for CH₃), and amino group (δ 5.5–6.0 ppm, exchangeable) .
- IR Spectroscopy : Peaks for N-H (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound in corrosion inhibition studies?
Density Functional Theory (DFT) calculations analyze quantum chemical descriptors (e.g., HOMO/LUMO energies, Fukui indices) to correlate molecular structure with inhibition efficiency. For triazole derivatives, electron-rich regions (e.g., amino and triazole groups) are identified as adsorption sites on metal surfaces. Solvent effects (aqueous vs. gaseous phases) are modeled using polarizable continuum models (PCM) to refine reactivity predictions .
Q. What challenges arise in crystallographic refinement of triazole-containing compounds?
Triazole rings exhibit anisotropic displacement parameters due to delocalized π-electron density, complicating refinement. SHELXL’s restraints (e.g., DELU, SIMU) are applied to manage thermal motion artifacts. High-resolution data (<1.0 Å) or twinned crystals may require iterative refinement cycles and validation via R₁/wR₂ residuals and Hirshfeld surface analysis .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in triazole-acetate derivatives?
Structure-activity relationship (SAR) studies reveal that:
- The 4-amino group enhances hydrogen bonding with enzyme active sites (e.g., α-glucosidase inhibition).
- Ester-to-acid hydrolysis (e.g., ethyl → carboxylic acid) improves solubility and bioavailability but may reduce membrane permeability .
- Triazole-amide hybrids show improved pharmacokinetic profiles due to balanced lipophilicity .
Q. How are data contradictions in synthetic yields resolved?
Discrepancies in yields (e.g., 77% vs. 96% for similar protocols) often stem from:
- Catalyst loading : Cu₂O/C vs. CuSO₄/ascorbate alters reaction kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. t-BuOH/H₂O .
- Purification methods : Chromatography vs. crystallization impacts recovery of pure isomers .
Q. What advanced applications exist beyond corrosion inhibition?
- Pharmaceuticals : Triazole-acetates are precursors for peptidomimetics and α-glucosidase inhibitors. For example, quinoline-triazole hybrids exhibit antidiabetic activity via enzyme inhibition (IC₅₀ values < 10 µM) .
- Material Science : Functionalization of polymers or metal-organic frameworks (MOFs) via triazole coordination .
Methodological Considerations
Q. How is regioselectivity optimized in N-alkylation of triazoles?
N-1 vs. N-2 alkylation selectivity is controlled by:
- Base selection : Et₃N or K₂CO₃ deprotonates the triazole, favoring N-1 alkylation.
- Electrophile reactivity : Bromoacetate esters react preferentially at N-1 due to steric and electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
